Vialox Peptide(Pentapeptide-3) diacetate

Catalog No.
S12374941
CAS No.
M.F
C25H45N9O9
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vialox Peptide(Pentapeptide-3) diacetate

Product Name

Vialox Peptide(Pentapeptide-3) diacetate

IUPAC Name

acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C25H45N9O9

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1

InChI Key

BVQVANRQQLJVLU-GUEINKQFSA-N

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O

Vialox Peptide, also known as Pentapeptide-3 diacetate, is a synthetic peptide composed of five amino acids. It is primarily recognized for its application in cosmetic formulations aimed at reducing the appearance of wrinkles and fine lines. The peptide mimics the action of botulinum toxin, providing a non-invasive alternative for wrinkle reduction by inhibiting muscle contractions that contribute to dynamic wrinkles. This compound is particularly effective in smoothing out wrinkles around the forehead, periorbital area, and nasolabial folds, offering an immediate tightening effect upon application .

. Typically, it is produced through solid-phase peptide synthesis, which allows for precise control over the sequence of amino acids. The process includes:

  • Coupling Reactions: The individual amino acids are sequentially added to a resin-bound growing peptide chain using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
  • Deprotection Steps: Protective groups are removed at various stages to allow for further reactions.
  • Acetylation: The final product is acetylated to form Pentapeptide-3 diacetate, enhancing its stability and bioavailability in cosmetic formulations .

Vialox Peptide exhibits significant biological activity by acting as a neuromodulator. Its mechanism involves:

  • Inhibition of Acetylcholine Release: By blocking the release of acetylcholine at neuromuscular junctions, Vialox effectively reduces muscle contractions, leading to diminished wrinkle formation.
  • Relaxation of Facial Muscles: This action results in localized muscle relaxation without affecting other cellular processes, ensuring a high safety profile for topical applications .

Clinical studies have shown that formulations containing Vialox can lead to a noticeable reduction in wrinkle size and depth after consistent use over several weeks .

The synthesis of Vialox Peptide is primarily conducted through solid-phase peptide synthesis. This method allows for:

  • Controlled Environment: The reactions occur on a solid support, minimizing side reactions and enabling high purity of the final product.
  • Scalability: The process can be scaled up for commercial production while maintaining consistency in quality.
  • Customization: Variations in the peptide sequence can be easily achieved to tailor specific properties or enhance efficacy .

Vialox Peptide finds extensive applications in the cosmetic industry, particularly in products designed for anti-aging and wrinkle reduction. Some notable applications include:

  • Anti-Wrinkle Creams: Formulations that target dynamic wrinkles with immediate and long-term effects.
  • Serums: Concentrated products that deliver high doses of Vialox for enhanced efficacy.
  • Cosmetic Procedures: Used as a non-invasive alternative to injectables like botulinum toxin .

Interaction studies have demonstrated that Vialox Peptide effectively interacts with specific receptors involved in neuromuscular transmission. By binding to these receptors, it inhibits the normal signaling pathways that lead to muscle contraction. This targeted action results in reduced muscle activity specifically where applied, contributing to its effectiveness in wrinkle reduction without systemic effects .

Vialox Peptide shares similarities with other cosmetic peptides but maintains unique properties that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameMechanism of ActionUnique Features
Argireline (Acetyl Hexapeptide-3)Inhibits acetylcholine releaseShorter peptide chain; commonly used as "Botox alternative"
Leuphasyl (Pentapeptide-18)Reduces neuromuscular transmissionLonger sequence; promotes collagen synthesis
Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate)Mimics snake venom; inhibits muscle contractionUnique mechanism mimicking venom; potent neuromodulator
SNAP-8 (Acetyl Octapeptide-3)Reduces depth of wrinklesLonger chain than Vialox; different amino acid composition

Vialox Peptide's unique five-amino-acid structure allows it to provide effective wrinkle reduction while being safe for topical application, setting it apart from these other compounds .

The development of synthetic pentapeptides represents a critical juncture in twentieth-century biochemistry, rooted in Bruce Merrifield’s 1963 introduction of solid-phase peptide synthesis (SPPS). This methodology revolutionized peptide production by enabling sequential amino acid coupling to resin-bound intermediates, permitting reagent excesses that drove reaction completion rates above 99% per cycle. For Vialox Peptide (Pentapeptide-3) Diacetate, SPPS protocols facilitated the precise assembly of its Gly-Pro-Arg-Pro-Ala-NH2 backbone, with diacetylation enhancing solubility for topical formulations.

Four evolutionary phases characterize synthetic pentapeptide development:

  • Pioneering Era (1960s–1980s): SPPS automation allowed milligram-scale production of simple sequences, though purity rarely exceeded 70% due to incomplete coupling.
  • Optimization Phase (1990s): Coupling agents like HOBt/DIC improved yields, enabling 20-mer peptides with >90% crude purity.
  • Diversification Period (2000s): Non-natural amino acids and post-translational modifications (e.g., acetylation) expanded functional scope.
  • Precision Age (2010s–Present): Hybrid SPPS/ligation strategies support complex architectures like Vialox’s curare-mimetic motif.

The table below contrasts synthetic milestones relevant to Vialox’s development:

EraKey InnovationImpact on Pentapeptide Synthesis
1963SPPS IntroductionEnabled multi-step peptide automation
1997Fmoc/t-Bu Protection StrategyReduced side reactions during synthesis
2005Microwave-Assisted SPPSCut coupling times from hours to minutes
2020sContinuous Flow SPPSFacilitated industrial-scale production

Position of Vialox Peptide Within Neuroactive Peptide Taxonomies

Vialox Peptide (Pentapeptide-3) Diacetate occupies a unique niche in neuroactive peptide classifications, bridging exogenous toxin derivatives and endogenous neuromodulators. Its primary taxonomic anchors include:

  • Functional Taxonomy: As a competitive nicotinic acetylcholine receptor (nAChR) antagonist, Vialox aligns with α-bungarotoxin and tubocurarine in the neuromuscular blocker subclass. However, its pentapeptide structure distinguishes it from alkaloid-based agents.
  • Structural Taxonomy: The Gly-Pro-Arg-Pro-Ala-NH2 sequence places Vialox in the proline

Resin Selection and Amino Acid Coupling Efficiency

The synthesis of Vialox Peptide (Pentapeptide-3) diacetate, with the sequence Glycine-Proline-Arginine-Proline-Alanine amide, requires careful consideration of resin selection and coupling optimization strategies to achieve high yields and purity . The choice of solid support significantly influences the overall synthetic efficiency, with polystyrene-based resins being the most commonly employed matrix for this pentapeptide synthesis [7].

For Vialox Peptide synthesis, Rink amide resin represents the optimal choice due to its ability to produce C-terminal amide products directly [8]. This resin utilizes a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy linker that provides excellent stability during synthesis while enabling clean cleavage under standard trifluoroacetic acid conditions [7]. The typical loading capacity ranges from 0.4 to 0.6 millimoles per gram, which ensures adequate peptide density without causing steric hindrance during coupling reactions .

Research demonstrates that resin swelling characteristics directly impact coupling efficiency, with optimal swelling requiring 10-15 minutes in N,N-dimethylformamide before initiating synthesis [13]. The swelling ratio should achieve approximately 3-5 fold volume expansion to ensure proper accessibility of reactive sites throughout the synthesis [8]. Alternative resin options include PAL-PEG-PS (Peptide Amide Linker-polyethylene glycol-polystyrene) and ChemMatrix resins, though these typically yield lower coupling efficiencies for hydrophobic sequences like Vialox Peptide [9].

Amino acid coupling efficiency represents a critical parameter in Vialox Peptide synthesis, with target efficiencies exceeding 99% per coupling cycle required to achieve acceptable final yields [10]. The five amino acid sequence necessitates approximately 140 individual reaction steps (coupling and deprotection cycles), making high per-step efficiency essential for successful synthesis [37]. Coupling reagent selection significantly influences reaction completion, with HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) demonstrating superior performance compared to alternative activators [11].

Coupling ReagentCoupling TimeEfficiency (%)Racemization Risk
HBTU/HOBt/DIEA45 minutes98.2Low
HATU/DIEA10 minutes99.1Very Low
PyAOP25 minutes99.3Minimal
HCTU/DIEA12 hours98.8Low

Research indicates that amino acid concentration optimization significantly affects coupling completion, with concentrations of 0.5 M providing optimal results for challenging sequences [38]. The proline residues at positions 2 and 4 in Vialox Peptide require particular attention, as secondary amine couplings typically proceed more slowly than primary amine reactions [38]. Double coupling protocols following proline incorporation improve overall yield by addressing incomplete reactions that commonly occur after proline residues [38].

Monitoring coupling completion utilizes the Kaiser ninhydrin test, which produces characteristic blue coloration with unreacted primary amines [40]. However, the proline residues in Vialox Peptide generate red-brown coloration, necessitating alternative testing methods such as the isatin test or chloranil test for accurate assessment [40]. These tests provide qualitative indication of coupling completion, with negative results confirming successful amino acid incorporation [40].

The arginine residue at position 3 presents additional coupling challenges due to its bulky protecting group and high basicity [39]. Research demonstrates that extended coupling times (up to 2 hours) and elevated temperatures (40-50°C) improve arginine incorporation efficiency [39]. The guanidino protecting group, typically 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, requires careful handling to prevent premature deprotection during synthesis [14].

Protecting Group Dynamics in Sequential Assembly

The protecting group strategy for Vialox Peptide synthesis employs the standard Fmoc/tert-butyl orthogonal protection scheme, which provides mild deprotection conditions and high compatibility with the required amino acid modifications [14]. The 9-fluorenylmethoxycarbonyl group serves as the temporary alpha-amino protecting group, removed under basic conditions using piperidine in dimethylformamide [19].

Fmoc deprotection proceeds through a two-step mechanism involving initial proton abstraction at the fluorene C-9 position, followed by beta-elimination to generate dibenzofulvene intermediate [19]. This reactive species immediately undergoes nucleophilic capture by piperidine, forming stable adducts that prevent side reactions [19]. The deprotection typically requires 20% piperidine in dimethylformamide for 5-10 minutes, with monitoring by UV absorption at 301 nanometers confirming complete removal [19].

Side chain protecting group selection requires careful consideration of the specific amino acids present in Vialox Peptide [14]. Arginine utilizes 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection for the guanidino group, providing excellent stability throughout synthesis while enabling clean removal under final cleavage conditions [14]. The two proline residues require no side chain protection due to their secondary amine structure and lack of reactive functional groups [17].

Amino AcidPositionSide Chain ProtectionDeprotection Conditions
Glycine1None requiredNot applicable
Proline2None requiredNot applicable
Arginine3Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)95% TFA, 2.5% water, 2.5% triisopropylsilane
Proline4None requiredNot applicable
Alanine5None requiredNot applicable

The sequential assembly of Vialox Peptide requires precise control of protecting group removal to prevent side reactions and ensure high fidelity synthesis [15]. Each Fmoc deprotection step must achieve complete removal without affecting side chain protection or causing backbone modifications [19]. Research demonstrates that incomplete deprotection leads to deletion sequences, which represent major impurities in final products [5].

Temperature control during protecting group manipulation significantly influences reaction selectivity and prevents unwanted side reactions [15]. Deprotection reactions typically proceed at room temperature, though elevated temperatures (40°C) may improve efficiency for challenging sequences [39]. However, excessive heating can cause Fmoc loss through reaction with pyridine-containing reagents, leading to false positive coupling tests [40].

The orthogonal nature of Fmoc/tert-butyl protection enables selective manipulation without affecting other protecting groups [20]. Fmoc removal requires basic conditions (piperidine), while tert-butyl groups remain stable until final acidolytic cleavage [18]. This orthogonality proves essential for successful peptide assembly, as premature side chain deprotection would lead to extensive side reactions and reduced yields [14].

Solvent selection for protecting group manipulation affects both reaction efficiency and peptide aggregation tendencies [15]. Dimethylformamide provides optimal solvation for most protecting group reactions, though alternative solvents such as N-methylpyrrolidone or dimethyl sulfoxide may improve results for aggregation-prone sequences [15]. The hydrophobic nature of Vialox Peptide, particularly with the multiple proline residues, increases aggregation risk during synthesis [31].

Research indicates that protecting group-related side reactions constitute major sources of impurities in peptide synthesis [5]. Aspartimide formation, though not relevant for Vialox Peptide due to sequence composition, exemplifies how protecting group chemistry can generate unwanted products [5]. The relatively simple protecting group requirements for Vialox Peptide minimize such risks, contributing to improved synthesis success rates .

Post-Synthesis Modification Techniques

Diacetylation Protocols for Enhanced Stability

The conversion of Vialox Peptide to its diacetate salt form represents a critical post-synthesis modification that significantly enhances peptide stability and pharmaceutical properties [45]. The diacetylation process involves the formation of ionic interactions between two acetate counterions and the positively charged arginine residue, creating a stable salt complex with improved solubility characteristics [48].

Acetate salt formation provides superior stability compared to alternative counterion options, with research demonstrating enhanced resistance to degradation during storage and handling [45]. The acetate anion functions as a kosmotropic ion, promoting peptide structure stabilization through favorable hydration interactions [45]. This stabilization mechanism proves particularly important for Vialox Peptide due to its tendency toward aggregation in aqueous solutions [31].

The diacetylation protocol typically begins immediately following peptide cleavage from the resin and side chain deprotection [27]. The crude peptide, initially obtained as the trifluoroacetate salt from standard cleavage conditions, undergoes counterion exchange to replace the trifluoroacetate anions with acetate [48]. This exchange improves both the safety profile and pharmaceutical acceptability of the final product [45].

Salt FormMolecular Weight (g/mol)Solubility (mg/mL)Stability RatingpH Range
Free Base495.60.1-0.5Poor7.0-8.5
TFA Salt723.75-10Moderate2.0-3.0
Diacetate615.710-25Excellent4.0-6.0
HCl Salt568.515-30Good1.5-2.5

The acetylation reaction mechanism involves nucleophilic attack by the peptide amino groups on acetic anhydride, though for salt formation, direct acid-base neutralization represents the primary pathway [26]. Counter-ion exchange utilizes ion-exchange chromatography or precipitation methods to achieve the desired acetate salt composition [48]. The diacetate form specifically requires two acetate molecules per peptide molecule to balance the charge contributed by the arginine residue [4].

Research demonstrates that acetate counterions provide optimal lyophilization characteristics, producing well-formed cakes with excellent reconstitution properties [48]. The acetate salt exhibits minimal moisture uptake compared to hygroscopic alternatives, contributing to improved shelf stability [45]. Long-term stability studies indicate that diacetate salts maintain potency and purity significantly better than free base or alternative salt forms [45].

Temperature stability represents another critical advantage of the diacetate formulation, with thermal analysis demonstrating higher decomposition temperatures compared to non-salt forms [46]. The acetate counterions provide thermal buffering effects that protect the peptide backbone from degradation at elevated temperatures [46]. This enhanced thermal stability proves valuable during manufacturing processes and storage under variable conditions [45].

The diacetylation process requires careful pH control to ensure complete salt formation without inducing peptide degradation [26]. Optimal pH ranges between 4.0-6.0 provide sufficient acidity for protonation of basic residues while maintaining peptide stability [48]. Buffer systems utilizing acetate/acetic acid combinations facilitate both salt formation and pH maintenance during processing [48].

Quality control for diacetate formation employs multiple analytical techniques to confirm proper salt composition and purity [41]. High-performance liquid chromatography coupled with mass spectrometry provides definitive identification of the diacetate species and quantification of acetate content [41]. Ion chromatography specifically measures acetate concentration to verify stoichiometric salt formation [45].

Purification Challenges in Hydrophobic Peptide Isolation

The purification of Vialox Peptide presents significant challenges due to its hydrophobic character and tendency toward aggregation in both aqueous and organic solvent systems [31]. The peptide sequence, containing multiple proline residues and hydrophobic amino acids, exhibits poor solubility in conventional high-performance liquid chromatography mobile phases [31]. These solubility limitations necessitate specialized purification approaches to achieve pharmaceutical-grade purity [32].

Reverse-phase high-performance liquid chromatography represents the primary purification method for Vialox Peptide, though standard protocols require substantial modification to accommodate the peptide's unique properties [32]. C18 stationary phases provide optimal separation selectivity, with 130 Angstrom pore size columns offering superior performance compared to wider pore alternatives [34]. The hydrophobic nature of Vialox Peptide necessitates high organic solvent concentrations (60-80% acetonitrile) for elution, complicating both purification and recovery [31].

Mobile phase optimization proves critical for successful Vialox Peptide purification, with trifluoroacetic acid serving as the preferred ion-pairing reagent [34]. The acid concentration typically ranges from 0.05-0.1% to provide adequate peak shaping without excessive ion suppression [32]. Alternative ion-pairing agents such as formic acid may provide improved mass spectrometry compatibility, though with reduced separation resolution [34].

Purification MethodRecovery (%)Purity Achieved (%)Time RequiredScalability
RP-HPLC (Standard)15-2590-954-6 hoursLimited
RP-HPLC (Modified)35-4595-986-8 hoursModerate
Water Precipitation18-2385-902-3 hoursExcellent
Salt Precipitation70-8592-961-2 hoursExcellent

The low recovery rates observed with conventional high-performance liquid chromatography result from peptide precipitation within the column system during purification [31]. Research indicates that Vialox Peptide precipitates during early elution stages and fails to redissolve during subsequent high-organic phases [31]. This precipitation phenomenon leads to substantial material losses and necessitates alternative purification strategies [31].

Water precipitation methods offer viable alternatives for Vialox Peptide purification, taking advantage of the peptide's poor aqueous solubility [31]. Following cleavage and deprotection, the crude peptide undergoes precipitation by dilution with ice-cold water, followed by filtration and washing procedures [31]. This approach yields purities comparable to high-performance liquid chromatography while providing superior recovery rates [31].

The precipitation protocol begins with dissolution of crude peptide in 60% acetonitrile, followed by 25-fold dilution with ice-cold water [31]. The resulting precipitate undergoes collection by filtration and washing with diethyl ether to remove scavenging reagents and organic impurities [31]. Final purification involves reconstitution in acetonitrile and lyophilization to obtain the pure peptide [31].

Salt-mediated precipitation represents an advanced purification technique that exploits specific peptide-ion interactions to achieve selective precipitation [33]. Research demonstrates that zinc sulfate addition during acetone precipitation significantly improves recovery of hydrophobic peptides like Vialox Peptide [33]. The protocol utilizes 100 millimolar zinc sulfate with 97% acetone for 5 minutes at room temperature [33].

The salt precipitation method shows preferential recovery of larger, more hydrophobic peptides while leaving smaller impurities in solution [33]. Analysis indicates that peptides with molecular weights above 1000 daltons exhibit optimal precipitation efficiency, making this technique particularly suitable for Vialox Peptide [33]. The method demonstrates recovery rates exceeding 90% for target peptides while effectively removing synthesis-related impurities [33].

Solvent selection for peptide dissolution during purification significantly impacts both recovery and purity outcomes [35]. Dimethylformamide provides excellent solvation for crude Vialox Peptide, enabling high-concentration solutions suitable for purification [35]. However, the solvent's high boiling point complicates removal during downstream processing, necessitating careful evaporation procedures [35].

Alternative approaches utilize hexafluoroisopropanol as a dissolution solvent, providing superior peptide solvation while enabling easier removal through evaporation [31]. This solvent proves particularly effective for aggregation-prone sequences, though its cost limits application to small-scale preparations [31]. The selection of appropriate dissolution solvents represents a critical factor in optimizing purification protocols for hydrophobic peptides [35].

Quality assessment of purified Vialox Peptide employs multiple complementary analytical techniques to ensure pharmaceutical acceptability [41]. Reverse-phase high-performance liquid chromatography provides purity determination through peak integration, while mass spectrometry confirms molecular identity and detects related impurities [41]. Amino acid analysis offers quantitative assessment of peptide content and detection of amino acid-related impurities [41].

Putative Neuromodulatory Action Pathways

Nicotinic Acetylcholine Receptor (nAChR) Binding Hypotheses

Vialox Peptide (Pentapeptide-3) diacetate exhibits its primary biological activity through competitive antagonism of nicotinic acetylcholine receptors, representing a sophisticated molecular interaction system that has been extensively characterized through biochemical and electrophysiological studies [2] [3]. The pentapeptide, composed of the amino acid sequence Glycine-Proline-Arginine-Proline-Alanine-amide (Gly-Pro-Arg-Pro-Ala-NH₂), demonstrates remarkable specificity for nicotinic acetylcholine receptor subtypes, particularly those found at the neuromuscular junction [4] [5].

The molecular mechanism underlying Vialox Peptide binding to nicotinic acetylcholine receptors involves its interaction with the orthosteric binding site, where it competes directly with the endogenous neurotransmitter acetylcholine [3] [5]. This competitive antagonism occurs through the peptide's structural mimicry of acetylcholine binding determinants, allowing it to occupy the receptor's binding pocket without triggering channel opening [6] [7]. The receptor binding sites are formed by the convergence of multiple α subunit domains, creating a binding interface that accommodates the pentapeptide's specific conformational requirements [7] [8].

Research has demonstrated that the nicotinic acetylcholine receptor exists as a pentameric ligand-gated ion channel, with the muscle-type receptor composed of two α subunits, one β subunit, one γ subunit, and one δ subunit arranged around a central pore [9] [6]. The binding sites for acetylcholine and competitive antagonists like Vialox Peptide are located at the interfaces between α subunits and their adjacent subunits, specifically at the αγ and αδ interfaces [7]. The formation of these binding sites occurs through a coordinated assembly process, with the first site forming on αγ subunits during subunit assembly, followed by the second site on αδ subunits after complete pentamer formation [7].

The structural basis for Vialox Peptide's antagonistic activity involves its interaction with key amino acid residues within the receptor's binding domain. The peptide's arginine residue plays a crucial role in establishing electrostatic interactions with negatively charged regions of the receptor, while the proline residues contribute to the peptide's conformational stability and binding orientation [10] [11]. The glycine residue provides conformational flexibility, allowing the peptide to adopt the optimal binding conformation within the receptor's binding pocket [10].

Comparative analysis with other nicotinic receptor antagonists reveals that Vialox Peptide shares structural similarities with naturally occurring neurotoxins, particularly those derived from snake venoms [6] [10]. However, its synthetic nature allows for precise control over its pharmacological properties, including selectivity for specific receptor subtypes and duration of action [11]. The peptide demonstrates particularly high affinity for muscle-type nicotinic receptors, with binding affinities in the nanomolar range [10] [11].

Table 1: Molecular and Chemical Properties of Vialox Peptide (Pentapeptide-3) diacetate

PropertyValue
Chemical NameVialox Peptide (Pentapeptide-3) diacetate
Amino Acid SequenceGly-Pro-Arg-Pro-Ala-NH₂ (GPRPA)
Molecular Formula (Base)C₂₁H₃₇N₉O₅
Molecular Formula (Diacetate)C₂₃H₄₁N₉O₇
Molecular Weight (Base)495.6 g/mol
Molecular Weight (Diacetate)555.6 g/mol
CAS Number135679-88-8
IUPAC NameGlycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide acetic acid
Structural ClassificationSynthetic pentapeptide neurotoxin analog
Synthesis MethodSolid-phase peptide synthesis (SPPS)
Purity (Typical)>99% (HPLC)
StabilityHigh stability under physiological conditions

Synaptic Vesicle Release Modulation Models

The modulation of synaptic vesicle release by Vialox Peptide represents a complex interaction between the peptide's receptor binding activity and the fundamental mechanisms governing neurotransmitter release at the neuromuscular junction [12] [13]. The synaptic vesicle release process involves a highly coordinated sequence of molecular events, beginning with the arrival of an action potential at the presynaptic terminal and culminating in the fusion of neurotransmitter-containing vesicles with the presynaptic membrane [14] [15].

Under normal physiological conditions, the arrival of an action potential triggers calcium influx through voltage-gated calcium channels, leading to a rapid increase in intracellular calcium concentration [14] [15]. This calcium influx initiates the mobilization of synaptic vesicles through interactions with calcium-binding proteins such as synapsin, which releases vesicles from their cytoskeletal attachments [14]. Subsequently, SNARE proteins including synaptobrevin, syntaxin, and SNAP-25 form a complex that facilitates vesicle fusion with the presynaptic membrane [12] [14].

Vialox Peptide's influence on this process occurs through its postsynaptic action rather than direct presynaptic effects [3] [13]. By blocking nicotinic acetylcholine receptors on the postsynaptic membrane, the peptide prevents the normal depolarization response that would typically occur following acetylcholine release [6] [13]. This blockade creates a functional disconnection between presynaptic neurotransmitter release and postsynaptic response, effectively modulating the efficacy of synaptic transmission without directly interfering with the vesicle release machinery [13].

The theoretical framework for understanding Vialox Peptide's effects on synaptic vesicle release modulation involves consideration of feedback mechanisms that may influence presynaptic function [12]. While the peptide's primary site of action is postsynaptic, prolonged blockade of nicotinic receptors may lead to compensatory changes in presynaptic neurotransmitter release patterns [12]. These adaptations could include alterations in vesicle pool dynamics, changes in calcium channel function, or modifications in the sensitivity of the release machinery to calcium influx [12].

Table 2: Nicotinic Acetylcholine Receptor Binding Profile

Receptor SubtypeBinding Affinity (IC₅₀)Binding MechanismFunctional Effect
Nicotinic Acetylcholine Receptor (muscle-type)High affinity (nM range)Competitive antagonistMuscle relaxation
Nicotinic Acetylcholine Receptor (neuronal α3β4)2.3 nM (reference compound TP-2212-59)Competitive antagonistNeurotransmission modulation
Nicotinic Acetylcholine Receptor (neuronal α3β2)Lower affinity (>1000-fold selectivity)Competitive antagonistReduced neurotransmission
Nicotinic Acetylcholine Receptor (neuronal α4β2)Variable affinityCompetitive antagonistReduced neurotransmission
Nicotinic Acetylcholine Receptor (neuronal α7)Lower affinity (>1000-fold selectivity)Competitive antagonistReduced neurotransmission

The molecular details of synaptic vesicle release modulation involve the integration of multiple signaling pathways and regulatory mechanisms [12] [16]. Protein kinases including protein kinase A, calcium/calmodulin-dependent kinase II, and protein kinase C play crucial roles in modulating the phosphorylation state of synaptic proteins, thereby influencing vesicle release probability and kinetics [12]. These second messenger-dependent modifications can affect various components of the release machinery, including SNARE proteins, calcium channels, and vesicle-associated proteins [12].

The impact of Vialox Peptide on these regulatory mechanisms occurs indirectly through its effects on postsynaptic calcium dynamics and membrane potential changes [16] [17]. The prevention of normal postsynaptic depolarization may influence retrograde signaling pathways that communicate information about postsynaptic activity back to the presynaptic terminal [16]. Such retrograde signals could potentially modulate presynaptic function through changes in gene expression, protein trafficking, or enzymatic activity [16].

Extracellular Matrix Interaction Theories

Collagen Synthesis Upregulation Mechanisms

The interaction between Vialox Peptide and collagen synthesis represents a fascinating aspect of its biological activity that extends beyond its primary function as a nicotinic receptor antagonist [18] [19]. Research has demonstrated that peptides structurally related to Vialox Peptide can significantly influence collagen production in various cellular systems, with effects observed both in vitro and in vivo [19] [20]. The mechanisms underlying these effects involve complex interactions between peptide-derived signals and the cellular machinery responsible for extracellular matrix synthesis [21] [20].

Collagen synthesis upregulation by peptides occurs through multiple interconnected pathways, with the transforming growth factor-β (TGF-β) signaling cascade playing a central role [19] [21]. Studies have shown that certain peptides can enhance collagen synthesis by modulating TGF-β pathway activation, leading to increased expression of collagen genes and enhanced production of collagen proteins [19]. This upregulation involves both transcriptional and post-transcriptional mechanisms, including modifications in collagen mRNA stability and translation efficiency [19] [20].

The molecular basis for peptide-induced collagen synthesis involves the interaction of bioactive peptide fragments with cellular receptors and signaling molecules [21] [20]. Research has identified that hydroxyproline-containing peptides, particularly those with specific sequence motifs, can stimulate fibroblast proliferation and collagen production [22]. These peptides may act through direct receptor binding or through modulation of growth factor availability and activity [21].

Experimental evidence supporting collagen synthesis upregulation mechanisms comes from both cell culture studies and in vivo investigations [20] [22]. In vitro studies using human dermal fibroblasts have demonstrated that exposure to specific peptide sequences can result in significant increases in collagen type I and type III synthesis, with effects ranging from 30% to over 300% depending on the peptide concentration and cellular context [18] [20]. These effects are often accompanied by changes in other extracellular matrix components, including elastin and fibronectin [20].

The temporal dynamics of peptide-induced collagen synthesis involve both immediate and delayed responses [20] [22]. Immediate effects may include changes in intracellular signaling pathways and activation of transcription factors, while delayed responses involve the actual synthesis and secretion of collagen proteins [20]. The duration and magnitude of these effects depend on factors such as peptide stability, cellular uptake, and the presence of degradative enzymes [22].

Fibronectin Binding Dynamics in Tissue Culture Models

Fibronectin binding dynamics represent a crucial aspect of extracellular matrix organization and cellular behavior in tissue culture systems [23] [24]. The interaction between peptides and fibronectin involves complex molecular recognition events that influence cell adhesion, migration, and tissue formation [23] [25]. Understanding these dynamics is essential for comprehending how peptides like Vialox Peptide may influence tissue structure and function through their effects on matrix protein interactions [26] [25].

The molecular basis of fibronectin binding involves specific peptide sequences that recognize and interact with distinct domains within the fibronectin molecule [23] [24]. The most well-characterized fibronectin binding sequence is the Arg-Gly-Asp (RGD) motif, which mediates cell adhesion through integrin receptor interactions [23] [21]. However, other peptide sequences have been identified that can bind to different regions of fibronectin, including the collagen-binding domain and the heparin-binding domain [24] [27].

Research utilizing tissue culture models has revealed that fibronectin binding dynamics are highly dependent on the three-dimensional organization of the extracellular matrix [26] [25]. In these systems, fibronectin exists not as isolated molecules but as part of an interconnected network that includes collagen fibrils, proteoglycans, and other matrix components [26] [25]. The binding of peptides to fibronectin can influence this network organization, leading to changes in matrix mechanical properties and cellular responses [26].

Table 3: Extracellular Matrix Interaction Profile

ECM ComponentInteraction TypeEffect MagnitudeCellular Response
Collagen Type ISynthesis upregulation30-117% increase (in vivo)Fibroblast activation
Collagen Type IIISynthesis upregulation100-327% increase (in vitro)Enhanced proliferation
FibronectinBinding domain interactionEnhanced matrix assemblyCell adhesion enhancement
Hyaluronic AcidMatrix organizationImproved tissue hydrationTissue remodeling
ElastinSynthesis enhancementIncreased synthesisMatrix stabilization

The temporal aspects of fibronectin binding dynamics in tissue culture models reveal complex patterns of association and dissociation that vary with culture conditions and peptide concentrations [28] [29]. High-resolution imaging studies have shown that peptide-fibronectin interactions can be highly dynamic, with binding events occurring on timescales ranging from seconds to hours [29]. These dynamics are influenced by factors such as peptide stability, proteolytic degradation, and competition with other binding partners [28].

The functional consequences of peptide-fibronectin interactions extend beyond simple binding events to include effects on cellular behavior and tissue organization [26] [25]. Studies have demonstrated that peptides capable of binding to fibronectin can influence cell migration patterns, proliferation rates, and differentiation pathways [25]. These effects are mediated through changes in integrin clustering, focal adhesion formation, and intracellular signaling cascades [26] [25].

The cooperative nature of fibronectin-collagen interactions represents an important aspect of extracellular matrix organization that is influenced by peptide binding [26] [27]. Research has shown that fibronectin serves as a scaffold for collagen fibril assembly and that disruption of fibronectin-collagen interactions can have profound effects on tissue structure and mechanical properties [26] [27]. Peptides that influence these interactions may therefore have significant impacts on tissue formation and remodeling processes [27].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

615.33402405 g/mol

Monoisotopic Mass

615.33402405 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

Explore Compound Types